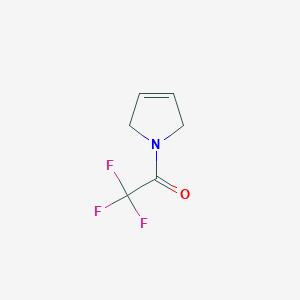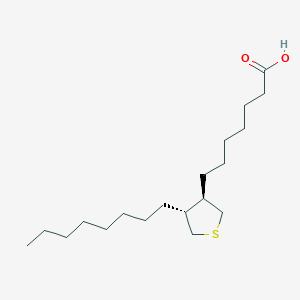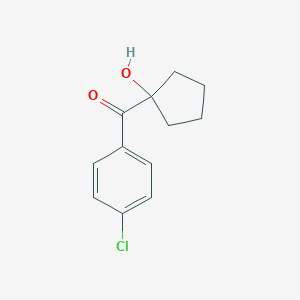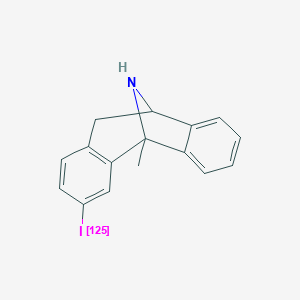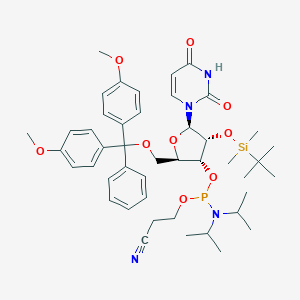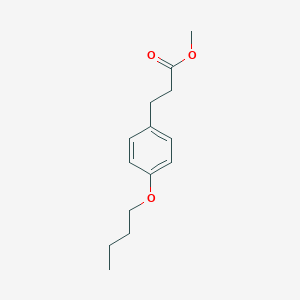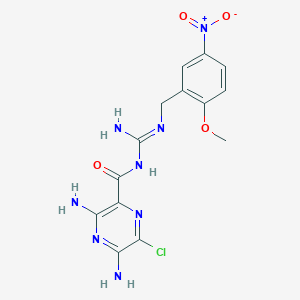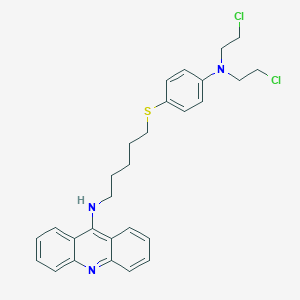
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-, commonly known as AC-5, is a synthetic acridine derivative that has been studied for its potential use in cancer treatment. AC-5 has been shown to exhibit antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of AC-5 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and damage to DNA. AC-5 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
AC-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AC-5 can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AC-5 has also been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AC-5 in lab experiments is its ability to exhibit antitumor activity against a variety of cancer cell lines. However, one limitation is its potential toxicity, which can make it difficult to use in vivo.
Orientations Futures
There are several potential future directions for research on AC-5. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating specific types of cancer, such as breast or lung cancer. Additionally, further investigation is needed to fully understand the mechanism of action of AC-5 and its potential side effects.
Méthodes De Synthèse
The synthesis of AC-5 involves several steps, including the reaction of 4-chlorobenzenethiol with 5-bromo-1-pentanol to form 5-bromo-1-pentylthiol. This intermediate is then reacted with 4-(bis(2-chloroethyl)amino)phenyl)methanamine to form the desired product, AC-5.
Applications De Recherche Scientifique
AC-5 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that AC-5 exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that AC-5 can inhibit tumor growth in animal models.
Propriétés
Numéro CAS |
125173-76-4 |
|---|---|
Nom du produit |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
Formule moléculaire |
C28H31Cl2N3S |
Poids moléculaire |
512.5 g/mol |
Nom IUPAC |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
Clé InChI |
HQAUYCHQXXIBSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Autres numéros CAS |
125173-76-4 |
Synonymes |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

